N-(1-naphthyl)-4-phenylbutanamide
Description
N-(1-Naphthyl)-4-phenylbutanamide is an aromatic amide compound characterized by a naphthalene moiety linked via an amide group to a 4-phenylbutanamide chain. The naphthyl group is known to enhance lipophilicity and binding affinity in bioactive molecules, while the phenylbutanamide backbone may influence stereochemical stability and solubility .
Properties
Molecular Formula |
C20H19NO |
|---|---|
Molecular Weight |
289.4g/mol |
IUPAC Name |
N-naphthalen-1-yl-4-phenylbutanamide |
InChI |
InChI=1S/C20H19NO/c22-20(15-6-10-16-8-2-1-3-9-16)21-19-14-7-12-17-11-4-5-13-18(17)19/h1-5,7-9,11-14H,6,10,15H2,(H,21,22) |
InChI Key |
GGOWHFSDUDJHRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in Auxin Transport Inhibition
N-(1-Naphthyl)phthalamic Acid (NPA)
- Structure : Contains a phthalamic acid group instead of phenylbutanamide.
- Function: A well-characterized auxin transport inhibitor, NPA induces pseudonodule formation in plants by disrupting polar auxin transport .
- Key Difference : The replacement of phthalamic acid with phenylbutanamide in the target compound likely alters its bioactivity. NPA’s efficacy is attributed to its carboxylic acid group, which is absent in the target, suggesting divergent mechanisms of action .
2,3,5-Triiodobenzoic Acid (TIBA)
Stereochemical and Analytical Comparisons
(S)-N-((4-Methoxyphenyl)(Naphthalen-1-yl)methyl)-4-Methylbenzenesulfonamide
- Structure : A sulfonamide derivative with a methoxyphenyl-naphthylmethyl group.
- Key Data: Stereochemical purity: 99% (vs. unknown for the target compound). NMR δ 7.8–6.8 ppm (aromatic protons), distinct from phenylbutanamide’s expected aliphatic signals .
- Analytical Methods : The use of HPLC (retention time 11.1 min) and ESI-MS for characterization could be applied to the target compound for purity assessment .
Pharmacological and Industrial Analogs
N-Hydroxy-4-Phosphonobutanamide
- Structure: Features a phosphonobutanamide group instead of phenylbutanamide.
N-(1-Naphthyl)ethylenediamine
- Structure : Ethylenediamine linked to naphthyl.
- Applications: Primarily used in dye synthesis and industrial chemistry, highlighting the naphthyl group’s versatility in non-biological contexts .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Analytical Data for Representative Compounds
Research Findings and Implications
- Auxin Modulation : Unlike NPA, the target compound’s lack of acidic groups may limit its efficacy in auxin transport inhibition but could enhance membrane permeability due to increased lipophilicity .
- Stereochemical Stability : The high purity (99%) observed in the sulfonamide analog underscores the importance of chiral resolution techniques for structurally similar amides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
